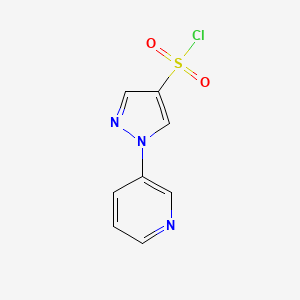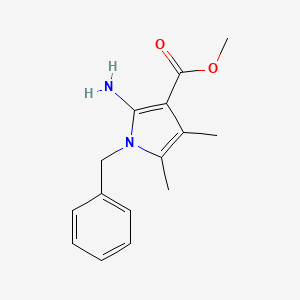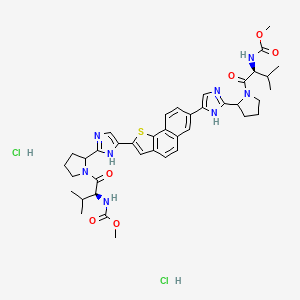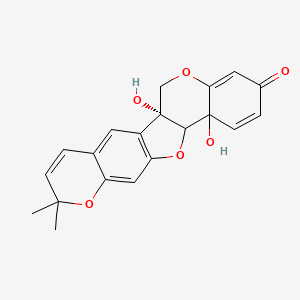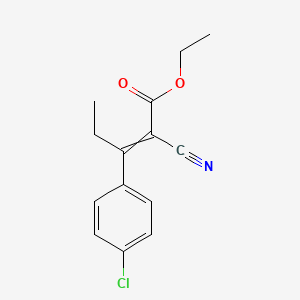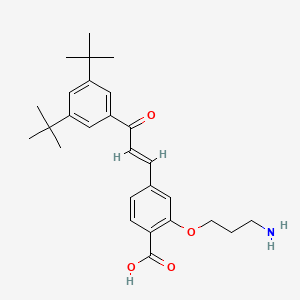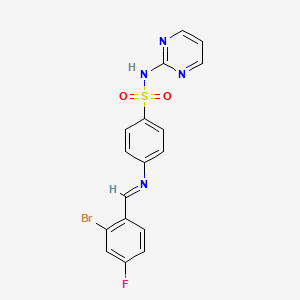
Urease-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urease-IN-1 is a potent inhibitor of the enzyme urease, which is a nickel-dependent metalloenzyme found in various organisms, including bacteria, fungi, algae, and plants Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a reaction that plays a crucial role in the nitrogen cycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urease-IN-1 typically involves the reaction of specific organic compounds under controlled conditions. One common synthetic route includes the reaction of a substituted benzaldehyde with a hydrazine derivative to form a hydrazone intermediate. This intermediate is then subjected to cyclization reactions to yield the final this compound compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Urease-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.
Aplicaciones Científicas De Investigación
Urease-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting urease activity in various organisms, including pathogenic bacteria.
Medicine: Explored as a potential therapeutic agent for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Industry: Applied in agriculture to reduce ammonia volatilization from urea-based fertilizers, thereby improving nitrogen utilization efficiency.
Mecanismo De Acción
Urease-IN-1 exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its catalytic activity. The compound interacts with the nickel ions in the active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the nitrogen cycle and reduces the production of ammonia, which is beneficial in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: Another well-known urease inhibitor with a similar mechanism of action.
Hydroxamic Acids: Compounds like acetohydroxamic acid also inhibit urease activity.
Triazolothiadiazoles: These compounds have shown potent urease inhibitory effects in recent studies.
Uniqueness of Urease-IN-1
This compound is unique due to its high potency and specificity for the urease enzyme. It has demonstrated superior inhibitory activity compared to other compounds, making it a valuable tool in research and practical applications.
Propiedades
Fórmula molecular |
C17H12BrFN4O2S |
|---|---|
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
4-[(2-bromo-4-fluorophenyl)methylideneamino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H12BrFN4O2S/c18-16-10-13(19)3-2-12(16)11-22-14-4-6-15(7-5-14)26(24,25)23-17-20-8-1-9-21-17/h1-11H,(H,20,21,23) |
Clave InChI |
VYQLQLRYJPNJHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C=C(C=C3)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


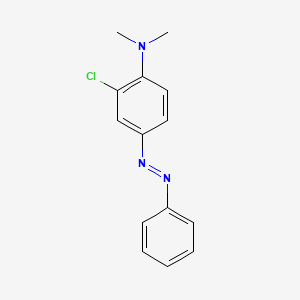
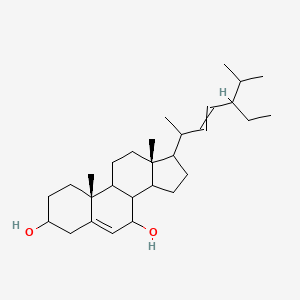
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)
